molecular formula C12H18N2O B1602659 Isoproturon-d6 CAS No. 217487-17-7

Isoproturon-d6

Cat. No. B1602659
CAS RN: 217487-17-7
M. Wt: 212.32 g/mol
InChI Key: PUIYMUZLKQOUOZ-LIJFRPJRSA-N
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Description

Isoproturon-d6 is an isotopically labeled standard of the phenylurea herbicide isoproturon . It is used for the pre- or post-emergence control of weeds in fruits, cotton, and other crops . It may be used as an internal standard in the analysis of pesticides in fine airborne particulate matter, using liquid extraction under pressure and liquid chromatographic–tandem mass spectrometric method (HPLC-MS-MS) .


Molecular Structure Analysis

The molecular formula of Isoproturon-d6 is C12H12D6N2O . The structure is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

Isoproturon-d6 has a molecular weight of 212.32 g/mol . The physical and chemical properties such as appearance, odor, pH, melting point, boiling point, etc., are not explicitly mentioned in the search results .

Mechanism of Action

Target of Action

Isoproturon-d6, a synthetic organophosphate compound, serves as a stable isotope of isoproturon . The primary target of Isoproturon-d6 is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Isoproturon-d6 acts as an inhibitor, targeting the enzyme acetylcholinesterase . By impeding this enzyme, Isoproturon-d6 impedes the breakdown of acetylcholine, leading to an accumulation of acetylcholine within the body . This accumulation can disrupt normal neural signaling, leading to various physiological effects .

Biochemical Pathways

The biochemical pathway of Isoproturon-d6 involves the inhibition of acetylcholinesterase, which disrupts the normal breakdown of acetylcholine . This disruption can affect various downstream biochemical pathways, particularly those involving neural signaling .

Pharmacokinetics

It is known that isoproturon-d6 is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days . This stability suggests that Isoproturon-d6 may have significant persistence in the body and the environment, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of Isoproturon-d6’s action primarily involve the disruption of normal neural signaling due to the accumulation of acetylcholine . This disruption can lead to various physiological effects, depending on the extent of acetylcholine accumulation and the specific neural pathways affected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Isoproturon-d6. For instance, its stability over a wide range of pH suggests that it may be more active and persistent in certain pH conditions . Additionally, its use as a herbicide suggests that it may interact with various environmental factors, such as soil composition and microbial communities, which can influence its degradation and overall environmental impact .

Safety and Hazards

Isoproturon-d6 is classified as Carcinogenicity (Category 2), Specific target organ toxicity - repeated exposure (Category 2), Short-term (acute) aquatic hazard (Category 1), and Long-term (chronic) aquatic hazard (Category 1) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIYMUZLKQOUOZ-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583575
Record name N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217487-17-7
Record name N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 217487-17-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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